molecular formula C12H15N5 B13125336 N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine

N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine

Cat. No.: B13125336
M. Wt: 229.28 g/mol
InChI Key: FTZUXEQIEGYDED-NTEUORMPSA-N
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Description

N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization to form the triazole ring. For instance, the reaction of N-methylhydrazine with benzaldehyde and ethyl acetoacetate under acidic conditions can yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, van der Waals forces, and π-π stacking interactions. The compound can disrupt cellular processes, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-Benzylidene-5-ethyl-N4-methyl-4H-1,2,4-triazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of benzylidene, ethyl, and methyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

3-[(E)-benzylideneamino]-5-ethyl-N-methyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C12H15N5/c1-3-11-15-16-12(17(11)13-2)14-9-10-7-5-4-6-8-10/h4-9,13H,3H2,1-2H3/b14-9+

InChI Key

FTZUXEQIEGYDED-NTEUORMPSA-N

Isomeric SMILES

CCC1=NN=C(N1NC)/N=C/C2=CC=CC=C2

Canonical SMILES

CCC1=NN=C(N1NC)N=CC2=CC=CC=C2

Origin of Product

United States

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